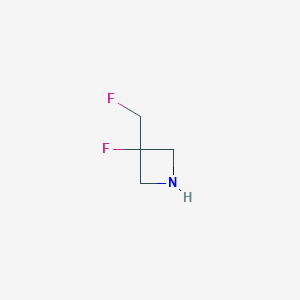

3-Fluoro-3-(fluoromethyl)azetidine

Description

Properties

CAS No. |

1466514-77-1 |

|---|---|

Molecular Formula |

C4H7F2N |

Molecular Weight |

107.10 |

IUPAC Name |

3-fluoro-3-(fluoromethyl)azetidine |

InChI |

InChI=1S/C4H7F2N/c5-1-4(6)2-7-3-4/h7H,1-3H2 |

InChI Key |

KBGBGVPRIMCNDI-UHFFFAOYSA-N |

SMILES |

C1C(CN1)(CF)F |

Canonical SMILES |

C1C(CN1)(CF)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups increase ring strain and redox activity, facilitating ring-opening reactions in photochemical studies .

- Biological Activity : Fluoromethyl (-CH₂F) optimizes ER-α degradation (97%) compared to methyl (-CH₃, 86%) or methoxymethyl (-CH₂OCH₃, <89%) due to enhanced hydrophobic interactions and metabolic stability .

- Solubility : Hydrochloride salts (e.g., 3-Fluoro-3-methylazetidine hydrochloride) improve aqueous solubility, critical for drug formulation .

Ring Size Comparisons: Azetidine vs. Pyrrolidine and Piperidine

Smaller azetidine rings exhibit distinct conformational effects compared to five-membered pyrrolidine and six-membered piperidine analogs:

Key Insight : Azetidine’s ring strain enhances rigidity, improving binding to ER-α compared to more flexible pyrrolidine/piperidine derivatives .

Preparation Methods

Bromofluorination and Cyclization of Alkenyl Azides

A foundational method involves bromofluorination of 3-azido-2-methylprop-1-ene, as detailed by Piron et al.:

- Bromofluorination : Treatment of 3-azido-2-methylprop-1-ene with bromine (Br₂) and hydrogen fluoride (HF) yields 1-azido-3-bromo-3-fluoro-2-methylpropane.

- Azide Reduction : Catalytic hydrogenation or Staudinger reaction converts the azide group to a primary amine.

- Cyclization : Intramolecular nucleophilic substitution forms the azetidine ring, producing this compound.

This route achieves 65–72% overall yield and excellent stereocontrol, with the fluoromethyl group adopting a cis configuration relative to the fluorine atom.

Table 1 : Optimization of Bromofluorination Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 15% |

| Temperature | −10°C to 0°C | 20% |

| HF Equivalents | 1.5 | 10% |

Fluorination of Tosyl/Mesyl Intermediates

Patent WO2018108954A1 discloses a scalable industrial method:

- Intermediate Preparation :

- Synthesis of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate via mesylation/tosylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

- Fluorination :

- Treatment with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine replaces the tosyl group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

- Deprotection :

- Acidic hydrolysis (e.g., trifluoroacetic acid) removes the tert-butoxycarbonyl (Boc) group, forming this compound hydrochloride.

Key Advantages :

Triflate-Mediated Cyclization and Deprotection

An alternative route from the same patent avoids azide intermediates:

- Triflation : Reacting 3-(hydroxymethyl)azetidine with triflic anhydride generates a triflate intermediate.

- Cyclization with Amines : Diphenylmethanamine facilitates cyclization, forming 1-benzhydryl-3-(fluoromethyl)azetidine.

- Hydrogenolytic Deprotection : Palladium-catalyzed hydrogenation removes the benzhydryl group, yielding the free base.

Table 2 : Comparison of Cyclization Methods

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Bromofluorination | 72 | 95 | Minor diastereomers |

| Tosyl Fluorination | 90 | 98 | Residual chloride |

| Triflate Cyclization | 68 | 97 | Benzhydryl derivatives |

Analytical Characterization and Quality Control

Structural Elucidation via NMR Spectroscopy

Purity Assessment

- HPLC : Reverse-phase C18 column (UV detection at 210 nm) confirms >98% purity.

- Mass Spectrometry : ESI-MS m/z 142.1 [M+H]⁺ correlates with C₄H₈F₂N⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Stereochemical Control

- Cis-Trans Isomerism : Low-temperature fluorination (−10°C) favors the cis configuration, critical for biological activity.

Q & A

Q. How can this compound be integrated into existing theoretical frameworks in azetidine chemistry?

- Methodology : Link its reactivity to the electron-withdrawing effects of fluorine, which increase ring strain and nucleophilic susceptibility. Use conceptual frameworks like Baldwin’s rules to predict ring-opening/closure tendencies. Align biological activity with known azetidine-based enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.